molecular formula C9H10FNO2 B1666282 3-Fluorophenylalanine CAS No. 456-88-2

3-Fluorophenylalanine

Cat. No. B1666282
CAS RN: 456-88-2
M. Wt: 183.18 g/mol
InChI Key: VWHRYODZTDMVSS-QMMMGPOBSA-N
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Description

3-Fluorophenylalanine is a bioactive chemical . It is an ethyl ester of a dipeptide combining melphalan with para-fluoro-L-phenylalanine .


Synthesis Analysis

The synthesis of fluorinated phenylalanines like 3-Fluorophenylalanine has been a topic of interest in drug research over the last few decades . The global substitution of 3-Fluorophenylalanine for native phenylalanine was tolerated in CaM as evidenced by a comparison of 1H-15N HSQC spectra and calcium binding assays in the presence and absence of 3-Fluorophenylalanine .


Molecular Structure Analysis

The molecular formula of 3-Fluorophenylalanine is C9H10FNO2 . Its average mass is 183.180 Da and its monoisotopic mass is 183.069550 Da .


Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .

Scientific Research Applications

Pharmaceutical Applications

3-Fluoro-dl-phenylalanine has considerable industrial and pharmaceutical applications . The replacement of hydrogen by fluorine in the compound improves the biophysical and chemical properties of bioactives . This is due to the small size of fluorine, which is next in size to hydrogen . However, the high electronegativity of the fluorine leads to low polarizability and a strong covalent bond to carbon .

Enzyme Inhibitors

This compound has played an important role as potential enzyme inhibitors . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Therapeutic Agents

3-Fluoro-dl-phenylalanine has also been used as therapeutic agents . The compound modulates the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Topography Imaging of Tumor Ecosystems

The compound has been used for topography imaging of tumor ecosystems using Positron Emission Tomography (PET) . This is due to the fact that the incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

Synthesis of Fluorinated Organic Molecules

Major efforts have been focused on the synthesis of fluorinated organic molecules particularly for drug development . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Radiopharmaceutical Agent for Molecular Imaging

The radiolabeled 2-[18F]-fluoro-ʟ-phenylalanine was synthesized as a promising radiopharmaceutical agent for molecular imaging by positron emission tomography (PET) .

Safety and Hazards

When handling 3-Fluorophenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Over the last 25 years, fragment-based drug discovery has emerged as a powerful approach to discover lead molecules for challenging molecular targets. 19F NMR has played a significant role supporting this discovery process .

Mechanism of Action

Target of Action

Fluorinated phenylalanines, including 3-fluoro-dl-phenylalanine, have been noted for their potential role as enzyme inhibitors .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that 3-Fluoro-dl-phenylalanine may interact with its targets in a manner that alters these properties, leading to changes in the targets’ function.

Biochemical Pathways

Fluorinated amino acids have been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . This suggests that 3-Fluoro-dl-phenylalanine may affect multiple biochemical pathways through its interactions with proteins.

Pharmacokinetics

The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue , suggesting that 3-Fluoro-dl-phenylalanine may have unique pharmacokinetic properties.

Result of Action

Fluorinated phenylalanines have been noted for their potential role as enzyme inhibitors and therapeutic agents , suggesting that 3-Fluoro-dl-phenylalanine may have similar effects.

Action Environment

The properties of fluorinated amino acids, including 3-fluoro-dl-phenylalanine, can be influenced by the position and number of fluorine atoms within the amino acid chains , suggesting that the compound’s action may be sensitive to environmental conditions.

properties

IUPAC Name

2-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHRYODZTDMVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorophenylalanine

CAS RN

456-88-2, 2629-54-1
Record name 3-Fluorophenylalanine
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Record name 3-Fluorophenylalanine
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Record name DL-3-(3-Fluorophenyl)alanine
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Record name 3-Fluorophenylalanine
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Record name 3-fluoro-3-phenylalanine
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Record name DL-3-(3-fluorophenyl)alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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